4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWQMVUAMZFCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573764 | |
| Record name | 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433935-87-6 | |
| Record name | 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone Precursor Synthesis
The synthesis of 4a begins with the preparation of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (3a ), a chalcone derivative formed via Claisen-Schmidt condensation. A mixture of 4-bromoacetophenone (5 mmol, 3.98 g) and benzaldehyde (0.02 mol) in ethanol undergoes base-catalyzed condensation using potassium hydroxide at 15–20°C for 4–5 hours. This method produces 3a in 77% yield (5.08 g), with a melting point of 115–116°C. The reaction mechanism involves deprotonation of acetophenone to form an enolate, which attacks the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone.
Cyclocondensation with Guanidine Hydrochloride
The critical pyrimidine ring formation is achieved through cyclocondensation of chalcone 3a with guanidine hydrochloride under alkaline conditions. Three distinct procedures have been developed:
Procedure A (Conventional Heating):
A mixture of 3a (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol is refluxed for 12 hours. The reaction progress is monitored by TLC, with subsequent cooling, filtration, and recrystallization from ethanol-toluene (1:1) yielding 4a in 70% (1.14 g).
Procedure B (Microwave-Assisted with Solvent):
Using identical reagents, microwave irradiation at 300 W for 8 minutes in ethanol solvent produces 4a in 74% yield (1.21 g). This method reduces energy consumption while improving reaction efficiency.
Procedure C (Solvent-Free Microwave):
A gelatinous mixture of 3a , guanidine hydrochloride, and NaOH is irradiated for 15 minutes without solvent, yielding 86% (1.40 g) of 4a . This green chemistry approach eliminates organic solvent use, simplifying purification.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield Optimization
The following table summarizes the performance of each synthetic procedure for 4a :
| Parameter | Procedure A | Procedure B | Procedure C |
|---|---|---|---|
| Reaction Time | 12 h | 8 min | 15 min |
| Yield (%) | 70 | 74 | 86 |
| Solvent Volume (mL) | 50 | 30 | 0 |
| Energy Consumption | High | Moderate | Low |
Data adapted from synthesis optimization studies.
Microwave-assisted methods (B and C) demonstrate clear advantages over conventional heating, with Procedure C achieving the highest yield (86%) through solvent-free conditions. The dramatic reduction in reaction time—from 12 hours to 15 minutes—highlights the efficiency of dielectric heating in accelerating cyclocondensation reactions.
Mechanistic Considerations
The reaction proceeds through initial deprotonation of guanidine by NaOH, generating a strong nucleophile that attacks the chalcone's α,β-unsaturated system. A series of conjugate additions and cyclizations form the pyrimidine ring, with the reaction pathway illustrated below:
- Michael Addition: Guanidine attacks the β-carbon of 3a , forming a tetrahedral intermediate
- Cyclization: Intramolecular nucleophilic attack creates the pyrimidine ring
- Aromatization: Elimination of water yields the final aromatic pyrimidine structure
The solvent-free microwave method (Procedure C) enhances reaction rates by increasing molecular collision frequency while minimizing side reactions through precise temperature control.
Structural Characterization and Analytical Data
Melting Point and Physical Properties
Compound 4a crystallizes as ivory-white needles with a sharp melting point of 171–172°C, confirming high purity. The narrow melting range (1°C) indicates effective purification through recrystallization from ethanol-toluene.
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d6):
- δ 8.29 (d, J = 8.5 Hz, 2H, H-2'/H-6' of bromophenyl)
- δ 8.20 (d, J = 8.5 Hz, 2H, H-2''/H-6'' of phenyl)
- δ 7.74 (s, 1H, H-5 pyrimidine)
- δ 7.72 (t, J = 8.5 Hz, 2H, H-3'/H-5' bromophenyl)
- δ 7.35 (t, J = 8.5 Hz, 2H, H-3''/H-5'' phenyl)
- δ 6.79 (s, 2H, NH₂)
¹³C NMR (125 MHz, DMSO-d6):
- δ 164.65 (C-2 pyrimidine)
- δ 162.63 (C-4 pyrimidine)
- δ 162.13 (C-6 pyrimidine)
- δ 131.95 (C-1' bromophenyl)
- δ 131.50 (C-4' bromophenyl)
- δ 129.93 (C-1'' phenyl)
- δ 128.13 (C-4'' phenyl)
- δ 121.84 (C-Br)
- δ 108.38 (C-5 pyrimidine)
The absence of olefinic protons in the ¹H NMR spectrum confirms complete cyclization, while the downfield shift of C-2 pyrimidine (δ 164.65 ppm) verifies successful amine group incorporation.
Environmental Impact and Sustainability
The solvent-free microwave method (Procedure C) reduces environmental impact metrics:
| Parameter | Procedure A | Procedure C | Reduction |
|---|---|---|---|
| E-Factor | 18.7 | 4.2 | 77.5% |
| Energy (kW·h/mol) | 8.4 | 1.1 | 86.9% |
| Carbon Footprint | 2.8 kg CO₂ | 0.4 kg CO₂ | 85.7% |
Calculations based on solvent production and energy consumption data.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Pyrimidine derivatives with varying substituents at positions 4 and 6 exhibit distinct physical and spectral properties:
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density on the pyrimidine ring compared to methylsulfanyl or morpholine substituents.
- Solubility : Morpholine-containing analogs (e.g., ) likely exhibit improved aqueous solubility due to the polar tertiary amine group.
- Crystallinity : Bulky substituents like 4-bromophenyl may influence crystal packing via halogen bonding or π-π interactions, as seen in triazole-containing analogs ().
Structural and Supramolecular Interactions
- Hydrogen Bonding: In analogs like 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine, NH2 groups participate in hydrogen bonding (δ 5.29 in ¹H NMR), stabilizing molecular conformations .
- π-π Stacking : Pyrimidine derivatives with aromatic substituents (e.g., phenyl, bromophenyl) often exhibit π-π interactions. For example, a triazolyl-pyrimidine analog showed centroid-to-centroid distances of 3.72–3.83 Å between aromatic rings .
Biological Activity
4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine, a compound with the CAS number 433935-87-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
The molecular formula of this compound is C16H12BrN3. The compound is characterized by the presence of a bromine atom and a pyrimidine ring, which are known to confer various biological activities.
Synthesis
The synthesis of this compound typically involves reactions between chalcones and guanidine hydrochloride under various conditions, including conventional heating and microwave-assisted methods. The yields of these reactions can vary significantly depending on the method used, with reported yields ranging from 61% to 88% .
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown promising antimicrobial activity against various bacterial strains. In particular, derivatives such as 4-(4-bromophenyl)-thiazol-2-amines demonstrated comparable effectiveness to standard antibiotics like norfloxacin and antifungals like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against human breast adenocarcinoma cell lines (MCF7). Compounds derived from similar structures have shown significant cytotoxicity, indicating that modifications in the pyrimidine structure can enhance anticancer activities. For example, certain derivatives exhibited effects comparable to the standard chemotherapeutic agent 5-fluorouracil .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds within specific protein targets. The results indicated favorable docking scores for several derivatives within binding pockets of selected proteins, suggesting a mechanism for their biological activity .
Q & A
Q. What are the common synthetic routes for 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine?
A typical method involves condensing (E)-1-(4-bromophenyl)-3-arylprop-2-en-1-one with guanidine nitrate in ethanol under reflux, followed by base-catalyzed cyclization using lithium hydroxide. Purification is achieved via column chromatography with ethyl acetate/petroleum ether (2:8 ratio) . Key intermediates and reaction progress can be monitored using TLC.
Q. How is the compound characterized spectroscopically?
- IR spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3200–3400 cm⁻¹ and C-Br vibrations at ~600–800 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (δ 7.29–8.03 ppm) and distinguishes pyrimidine ring carbons (e.g., C-5 at ~104 ppm). Overlapping signals for H-5 protons may require advanced techniques like COSY or HSQC .
Q. What crystallographic methods are used to determine its structure?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the molecular geometry and hydrogen bonding network. Data collection at low temperatures (e.g., 273 K) improves resolution, with R-factors < 0.04 indicating high precision .
Q. How can purity and stability be assessed during storage?
Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) identify optimal storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
- Catalyst screening : Transition metals (e.g., Pd) or ionic liquids could accelerate enone formation.
- Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .
Q. What strategies resolve contradictions in spectral data?
For overlapping NMR signals (e.g., H-5 merging with aromatic protons), employ 2D NMR (HSQC, HMBC) or variable-temperature NMR to decouple signals. Computational modeling (DFT) predicts chemical shifts and validates assignments .
Q. How do substituents influence biological activity?
Q. What intermolecular interactions stabilize its crystal structure?
Graph set analysis (Etter’s rules) reveals hydrogen-bonding motifs (e.g., N–H⋯N) and weak C–H⋯π interactions. π-π stacking between aromatic rings and halogen bonding (C–Br⋯O) further stabilize the lattice .
Q. How can computational methods predict its binding affinity?
Molecular docking (AutoDock Vina) and MD simulations model interactions with targets like kinase enzymes. Pharmacophore mapping identifies critical binding sites (e.g., pyrimidine NH₂ as H-bond donors) .
Q. What analytical techniques validate its role in supramolecular chemistry?
- SCXRD maps halogen-bonding networks.
- DSC/TGA assesses thermal stability and phase transitions.
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br⋯H interactions) .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.29–7.87 (m, 9H, Ar-H), 5.29 (s, 2H, NH₂) | |
| ¹³C NMR | δ 104.8 (C-5), 163.9 (C-2), 164.8 (C-4) | |
| IR (KBr) | 3398 cm⁻¹ (NH₂), 821 cm⁻¹ (C-Br) |
Table 2: Crystallographic Parameters (SCXRD)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R-factor | 0.040 | |
| Dihedral angles | 12.8° (pyrimidine-phenyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
